1,3,9-Trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione
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Description
Scientific Research Applications
Chemical Synthesis and Stereochemistry
- Research has explored the methylation and reduction of various purines, including the synthesis of 1,3,9-trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione derivatives. These studies focus on understanding the stereochemistry and reaction patterns of purines, which are crucial in medicinal chemistry and drug design (Armarego & Reece, 1976).
Synthesis of Purine Derivatives
- Various methods for synthesizing purine derivatives have been developed, including the creation of 4-alkyl- or 4-phenyl-7-methyl purine diones, which provide valuable insights into the design of potential therapeutic agents (Simo, Rybár & Alföldi, 1998).
Metal Complex Synthesis
- Studies in the synthesis of mixed ligand-metal complexes involving purines, including variants of 1,3,9-trimethyl purine, have been carried out. These complexes are characterized using spectroscopy and elemental analyses, contributing to the field of coordination chemistry and its application in catalysis and material science (Shaker, 2011).
Protective Groups in Synthesis
- Purine compounds, such as 1,3,9-trimethyl purine derivatives, are used in the synthesis of peptides and glycopeptides. They serve as protective groups, aiding in the development of more efficient synthetic pathways for complex biomolecules (Barany et al., 2005).
Reactivity and Structural Studies
- Research on the reactivity and properties of methylthiopurin-8-ones, including 1,3,9-trimethyl purine derivatives, helps in understanding their basicity, acid strength, and ionization patterns. This knowledge is crucial for designing molecules with specific pharmacological properties (Bergmann, Rahat & Tamir, 1974).
Molecular Interactions in Pharmaceuticals
- The study of interactions in polymorphs of methylxanthines, related to 1,3,9-trimethyl purine derivatives, provides insights into the nature of molecular interactions. This knowledge is crucial for pharmaceutical formulation and understanding drug-receptor interactions (Latosinska et al., 2014).
Properties
IUPAC Name |
1,3,9-trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-17-12-11(13(21)19(3)15(22)18(12)2)16-14(17)25-8-9-4-6-10(7-5-9)20(23)24/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXSEXQSLQZYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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